4-Cyclopropyl-2-fluoro-1-iodobenzene
Overview
Description
4-Cyclopropyl-2-fluoro-1-iodobenzene is an organic compound with the molecular formula C9H8FI. It is characterized by a benzene ring substituted with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and an iodine atom at the 1-position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluoro-1-iodobenzene typically involves the iodination of 4-cyclopropyl-2-fluoroaniline. The reaction conditions include the use of iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out under controlled temperature and pressure to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of 4-cyclopropyl-2-fluoroaniline.
Substitution: Substitution reactions at the iodine position are common, where iodine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Cyclopropyl-2-fluorobenzoic acid or 4-cyclopropyl-2-fluorobenzaldehyde.
Reduction: 4-Cyclopropyl-2-fluoroaniline.
Substitution: 4-Cyclopropyl-2-fluoro-1-azidobenzene or 4-cyclopropyl-2-fluoro-1-fluorobenzene.
Scientific Research Applications
4-Cyclopropyl-2-fluoro-1-iodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
4-Cyclopropyl-2-fluoro-1-iodobenzene is structurally similar to other halogenated benzene derivatives such as 2-chloro-4-fluoro-1-iodobenzene and 4-cyclopropyl-2-fluorobenzene. its unique combination of substituents provides distinct reactivity and properties. The presence of both a fluorine and an iodine atom on the benzene ring enhances its reactivity compared to compounds with only one halogen substituent.
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene
4-Cyclopropyl-2-fluorobenzene
4-Cyclopropyl-2-fluoroaniline
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Properties
IUPAC Name |
4-cyclopropyl-2-fluoro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZTXQPVZAILRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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